Bunamiodyl sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

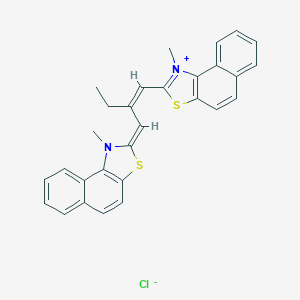

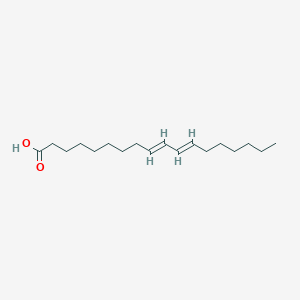

Bunamiodyl Sodium est un composé chimique connu pour son utilisation comme aide au diagnostic en visualisation radiographique, en particulier pour la vésicule biliaire. Son nom chimique est sel monosodique de l’acide 2-[[2,4,6-triiodo-3-[(1-oxobutyl)amino]phényl]méthylène]butanoïque. Ce composé était historiquement utilisé pour détecter les calculs biliaires chez les patients atteints de cholélithiase, mais il a été retiré du marché en raison de préoccupations concernant la néphropathie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Bunamiodyl Sodium peut être synthétisé par un processus en plusieurs étapes impliquant l’iodation de composés aromatiques suivie d’une formation d’amide. Les étapes clés comprennent :

Iodation : L’introduction d’atomes d’iode dans le cycle aromatique.

Formation d’amide : La réaction du composé iodé avec l’acide butyrique pour former la liaison amide.

Les conditions de réaction impliquent généralement l’utilisation d’iode et d’un catalyseur approprié sous température et pression contrôlées pour assurer le bon schéma de substitution sur le cycle aromatique .

Méthodes de production industrielle

La production industrielle de this compound implique des processus d’iodation et de formation d’amide à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Bunamiodyl Sodium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier les atomes d’iode ou le groupe amide.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes ou les agents nitrants sont utilisés en milieu acide ou basique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques iodés, tandis que la réduction peut produire des amides déiodés .

Applications de la recherche scientifique

Le this compound a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Comme composé modèle pour étudier les réactions d’iodation et de formation d’amide.

Biologie : Enquêter sur les effets des composés iodés sur les systèmes biologiques.

Médecine : Historiquement utilisé en imagerie radiographique pour visualiser la vésicule biliaire et détecter les calculs biliaires.

Industrie : Employé dans le développement d’agents d’imagerie diagnostique et de milieux de contraste.

Applications De Recherche Scientifique

Bunamiodyl Sodium has been used in various scientific research applications, including:

Chemistry: As a model compound for studying iodination and amide formation reactions.

Biology: Investigating the effects of iodinated compounds on biological systems.

Medicine: Historically used in radiographic imaging to visualize the gallbladder and detect gallstones.

Industry: Employed in the development of diagnostic imaging agents and contrast media.

Mécanisme D'action

Le mécanisme par lequel le Bunamiodyl Sodium exerce ses effets implique sa forte teneur en iode, qui confère une radio-opacité. Cela lui permet d’absorber les rayons X et d’améliorer le contraste de la vésicule biliaire dans les images radiographiques. Le composé cible la vésicule biliaire, où il s’accumule et fournit une image claire à des fins de diagnostic .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide iopanoïque : Un autre composé iodé utilisé pour la cholécystigraphie.

Iodipamide : Utilisé en imagerie radiographique du foie et de la vésicule biliaire.

Iodixanol : Un agent de contraste non ionique, hydrosoluble utilisé dans diverses procédures d’imagerie.

Unicité

Le Bunamiodyl Sodium est unique en raison de sa structure spécifique, qui offre une radio-opacité optimale pour l’imagerie de la vésicule biliaire. Sa combinaison d’atomes d’iode et de liaison amide le rend particulièrement efficace à cette fin, bien que son utilisation ait été limitée en raison de préoccupations concernant la néphropathie .

Propriétés

Numéro CAS |

1923-76-8 |

|---|---|

Formule moléculaire |

C15H15I3NNaO3 |

Poids moléculaire |

660.99 g/mol |

Nom IUPAC |

sodium;(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoate |

InChI |

InChI=1S/C15H16I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b8-6+; |

Clé InChI |

JNUQEHHAXSHUMD-WVLIHFOGSA-M |

SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |

SMILES isomérique |

CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)[O-])I)I.[Na+] |

SMILES canonique |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |

Numéros CAS associés |

1233-53-0 (Parent) |

Synonymes |

uniodyl buniodyl sodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)

![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)

![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)